molecular formula C15H17ClN2 B8741087 N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE CAS No. 141619-95-6

N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE

Cat. No.: B8741087
CAS No.: 141619-95-6
M. Wt: 260.76 g/mol
InChI Key: FWKSHKCNVMHOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is an organic compound that features a chlorophenyl group and a dimethylaminophenyl group connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-dimethylaminobenzylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. The reaction mixture is often heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptor sites, modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar structural features.

    4-Chlorobenzylamine: Shares the chlorophenyl group but lacks the dimethylaminophenyl moiety.

    4-Dimethylaminobenzylamine: Contains the dimethylaminophenyl group but lacks the chlorophenyl moiety.

Uniqueness

N-ALPHA-(4-CHLOROPHENYL)-N4,N4-DIMETHYLTOLUENE-ALPHA,4-DIAMINE is unique due to the presence of both the chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity patterns that are not observed in simpler analogs.

Properties

CAS No.

141619-95-6

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

4-[(4-chloroanilino)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H17ClN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,11H2,1-2H3

InChI Key

FWKSHKCNVMHOIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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